N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S/c1-9-7-13(24-20-9)17-12(21)8-25-14-5-4-11(18-19-14)16-15(22)10-3-2-6-23-10/h2-7H,8H2,1H3,(H,17,21)(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWUDRGBBNYVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The compound has a molecular formula of C15H13N5O3S2 and a molecular weight of 375.42 g/mol. Its structure includes a furan ring, pyridazine moiety, and an isoxazole group, which contribute to its diverse biological activities. The presence of functional groups such as carboxamide and thioether enhances its reactivity and interaction with biological targets.
Anticancer Potential
Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, derivatives containing pyridazine and thiophene rings have shown efficacy as enzyme inhibitors or receptor modulators in cancer therapy. In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's unique structural characteristics suggest potential as an inhibitor for various enzymes. For example, studies on related compounds have demonstrated inhibitory effects on carbonic anhydrase isoforms, which are crucial in tumor growth and metastasis. The binding affinities and interaction modes with target proteins could be evaluated through computational studies, offering insights into its mechanism of action .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including:
- Formation of the Thioether Linkage : Reaction between the appropriate thiol and halide.
- Pyridazine Ring Formation : Utilizing cyclization reactions to create the pyridazine moiety.
- Carboxamide Group Introduction : Employing amide coupling reactions to attach the carboxamide functionality.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds structurally similar to this compound:
These findings suggest that the compound may exhibit similar biological activities, warranting further investigation into its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparison
Table 1: Key Properties of Target Compound and Analogs
Substituent Effects and Pharmacological Implications
A. Thiophene vs. Furan Carboxamide
- The substitution of thiophene-2-carboxamide (in the analog) with furan-2-carboxamide introduces distinct electronic and metabolic properties:
B. Benzodioxole vs. 3-Methylisoxazole
- 3-Methylisoxazole : Smaller and more polar, offering hydrogen-bonding opportunities via its nitrogen and oxygen atoms. This could improve target binding specificity .
C. Comparison with Dasatinib
- Dasatinib () shares a carboxamide group but diverges significantly:
- Core Structure : Thiazole-pyrimidine in Dasatinib vs. pyridazine-isoxazole in the target compound.
- Substituents : Dasatinib’s chlorophenyl and hydroxyethylpiperazine groups are critical for BCR-ABL inhibition, absent in the target compound.
- Molecular Weight : The target compound’s lower molecular weight (~383 vs. 506 g/mol) may improve oral bioavailability but reduce target affinity .
Physicochemical and Pharmacokinetic Profiles
| Parameter | Target Compound | Analog | Dasatinib |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~2.8 | ~3.5 |
| Hydrogen Bond Donors | 3 | 3 | 5 |
| Hydrogen Bond Acceptors | 8 | 9 | 9 |
| Polar Surface Area | ~120 Ų | ~135 Ų | ~150 Ų |
Key Observations :
- The target compound’s reduced LogP (vs.
- Fewer hydrogen-bond donors compared to Dasatinib may reduce kinase-binding efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction parameters (e.g., solvent, catalyst, temperature) affect yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiol-containing intermediates with activated pyridazine or isoxazole derivatives. For example, refluxing in acetonitrile with triethylamine as a base can facilitate thioether bond formation between pyridazin-3-ylthiol and 2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl precursors . Reaction optimization may require adjusting solvent polarity (e.g., DMF for cyclization steps) and temperature gradients to minimize side products. Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) is critical for achieving >95% purity .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the furan-2-carboxamide (δ ~7.5–8.0 ppm for aromatic protons), pyridazine (δ ~8.5–9.0 ppm), and isoxazole (δ ~6.0–6.5 ppm) moieties .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether bonds (C-S at ~600–700 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to verify molecular ion peaks and assess purity .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48–72 hr exposure . Include positive controls (e.g., doxorubicin) and validate via triplicate runs.
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) predict binding affinities or optimize derivatization?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GSK-3β or bacterial enzymes. Focus on hydrogen bonding (isoxazole NH) and hydrophobic contacts (furan methyl groups) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies address contradictions in biological activity data across different assay models?
- Methodological Answer :
- Dose-Response Reproducibility : Ensure consistent cell viability protocols (e.g., ATP-based assays vs. MTT) and standardized culture conditions .
- Metabolic Stability : Test stability in liver microsomes to rule out false negatives due to rapid degradation .
- Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity in resistant strains .
Q. How can SAR studies guide functional group modifications to enhance potency or reduce toxicity?
- Methodological Answer :
- Isoxazole Substitutions : Replace 3-methyl with electron-withdrawing groups (e.g., Cl, CF3) to improve target binding .
- Pyridazine Optimization : Introduce hydrophilic groups (e.g., -OH, -NH2) at the 6-position to enhance solubility without compromising activity .
Key Notes
- Advanced questions integrate computational and experimental validation for hypothesis-driven research.
- Cross-reference NMR/X-ray data (e.g., ) for structural ambiguity resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
